molecular formula C8H15ClN2 B2563485 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride CAS No. 916211-32-0

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Cat. No.: B2563485
CAS No.: 916211-32-0
M. Wt: 174.67
InChI Key: NQMBRXPKKPZGIR-KMMPGQJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H14N2·HCl It is a derivative of cyclohexane, featuring an aminomethyl group and a carbonitrile group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate 4-(aminomethyl)cyclohexanone. This intermediate is then subjected to a cyanation reaction using sodium cyanide to yield 4-(Aminomethyl)cyclohexane-1-carbonitrile. Finally, the hydrochloride salt is formed by treating the nitrile with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)cyclohexanecarbonitrile
  • Cyclohexanecarbonitrile, 4-(aminomethyl)-
  • 4-(Aminomethyl)cyclohexane-1-carboxamide

Uniqueness

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBRXPKKPZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916211-32-0
Record name (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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